molecular formula C43H27CrN6Na2O8S B1172553 ACID BLACK 132 CAS No. 12219-02-2

ACID BLACK 132

Cat. No.: B1172553
CAS No.: 12219-02-2
M. Wt: 885.8 g/mol
InChI Key: LVSSSXCCKHGHGL-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACID BLACK 132: is a synthetic dye belonging to the class of acid dyes. It is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its excellent color fastness properties and ability to produce deep black shades. Its chemical structure includes a complex metal azo dye, which contributes to its stability and vibrant color.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ACID BLACK 132 involves several steps:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: ACID BLACK 132 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .

Scientific Research Applications

ACID BLACK 132 has several scientific research applications:

Mechanism of Action

The mechanism of action of ACID BLACK 132 involves its ability to bind to specific substrates. The dye forms strong interactions with the fibers it dyes, leading to excellent color fastness. The molecular targets include the amino groups in proteins, which form stable complexes with the dye. The pathways involved in its action include the formation of covalent bonds and coordination complexes .

Comparison with Similar Compounds

Uniqueness of ACID BLACK 132: this compound stands out due to its superior color fastness and stability. Its ability to form strong complexes with fibers makes it a preferred choice in the textile industry. Additionally, its versatility in various scientific applications further highlights its uniqueness .

Properties

CAS No.

12219-02-2

Molecular Formula

C43H27CrN6Na2O8S

Molecular Weight

885.8 g/mol

IUPAC Name

disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C23H18N4O3.C20H14N2O5S.Cr.2Na/c1-30-22-9-5-4-8-18(22)25-24-16-11-13-20(28)19(14-16)26-27-23-17-7-3-2-6-15(17)10-12-21(23)29;23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;/h2-14,28-29H,1H3;1-11,23-24H,(H,25,26,27);;;/q;;+3;2*+1/p-5

InChI Key

LVSSSXCCKHGHGL-UHFFFAOYSA-I

Canonical SMILES

COC1=CC=CC=C1N=NC2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3]

Synonyms

C.I. Acid black 132

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.